ACES potassium salt
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Overview
Description
ACES potassium salt, also known as N-(2-Acetamido)-2-aminoethanesulfonic acid potassium salt, is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. It is known for its ability to maintain a stable pH in solutions, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACES potassium salt typically involves the reaction of N-(2-Acetamido)-2-aminoethanesulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, where the acid is neutralized by the base to form the potassium salt. The reaction conditions are relatively mild, usually conducted at room temperature with constant stirring until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is often subjected to filtration and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ACES potassium salt can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ACES potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: this compound is employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: It is used in the formulation of pharmaceutical products to ensure the stability and efficacy of active ingredients.
Industry: this compound is used in the production of cosmetics and personal care products, where pH stability is crucial.
Mechanism of Action
The buffering action of ACES potassium salt is due to its zwitterionic nature, which allows it to resist changes in pH by neutralizing added acids or bases. The compound can donate or accept protons, thereby maintaining the pH of the solution within a narrow range. This property is particularly useful in biological systems where enzyme activity and cellular functions are pH-dependent.
Comparison with Similar Compounds
Similar Compounds
HEPES: Another zwitterionic buffering agent with similar pH buffering capacity.
MES: A buffering agent with a slightly different pH range, often used in biological research.
Tris: A commonly used buffer in molecular biology with a broader pH range.
Uniqueness of ACES Potassium Salt
This compound is unique due to its specific pH buffering range (6.1 to 7.5), making it ideal for applications requiring precise pH control. Unlike some other buffers, this compound has minimal interference with biochemical reactions and is highly soluble in water, enhancing its versatility in various research applications.
Properties
Molecular Formula |
C4H9KN2O4S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
potassium;2-[(2-amino-2-oxoethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C4H10N2O4S.K/c5-4(7)3-6-1-2-11(8,9)10;/h6H,1-3H2,(H2,5,7)(H,8,9,10);/q;+1/p-1 |
InChI Key |
QQBLADWWPRIHKT-UHFFFAOYSA-M |
Canonical SMILES |
C(CS(=O)(=O)[O-])NCC(=O)N.[K+] |
Origin of Product |
United States |
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